molecular formula C21H15FN2O3 B11612314 (5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11612314
M. Wt: 362.4 g/mol
InChI Key: SGKQSBVPINGKED-PDGQHHTCSA-N
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Description

(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining benzyl, fluorophenyl, furan, and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-benzylimidazolidine-2,4-dione with 5-(3-fluorophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-benzyl-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its fluorophenyl and furan moieties contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H15FN2O3/c22-16-8-4-7-15(11-16)19-10-9-17(27-19)12-18-20(25)24(21(26)23-18)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,26)/b18-12-

InChI Key

SGKQSBVPINGKED-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/NC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)NC2=O

Origin of Product

United States

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